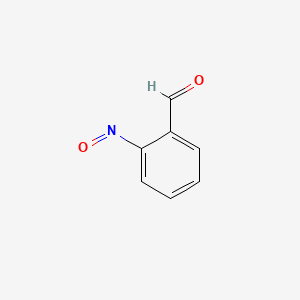

Benzaldehyde, 2-nitroso-

Description

Historical Context and Evolution of Research on Benzaldehyde (B42025), 2-nitroso-

The study of ortho-substituted nitroarenes has a rich history dating back to the late 19th and early 20th centuries. The photochemical reactivity of these compounds was first noted by Ciamician and Silber in 1901 with the report of the unusual rearrangement of 2-nitrobenzaldehyde (B1664092) to 2-nitrosobenzoic acid. uga.edu This discovery laid the groundwork for investigating the complex photochemical pathways of related molecules.

The Baeyer-Drewsen indigo (B80030) synthesis, developed in 1882, utilized 2-nitrobenzaldehyde as a key starting material for the production of indigo dye. wikipedia.org While the direct involvement of 2-nitrosobenzaldehyde as an intermediate in this specific historical synthesis is not explicitly detailed in early literature, the broader study of nitroarene reactions was well underway.

The formation of 2-nitrosobenzaldehyde as a distinct chemical entity was later established through various methods. A reaction known since 1918 involves the photolysis of 2-nitrobenzyl alcohol, which proceeds through an aci-nitro intermediate to yield 2-nitrosobenzaldehyde. psu.edu More contemporary research has demonstrated non-photochemical pathways for its generation, such as the remarkably facile conversion of 2-nitrobenzyl triflate to 2-nitrosobenzaldehyde. rsc.org

The evolution of research has been heavily influenced by advancements in analytical techniques. The transient nature of 2-nitrosobenzaldehyde meant that for many years its existence was inferred through trapping experiments and the characterization of its reaction products. at.ua The development of methods like laser flash photolysis and time-resolved infrared spectroscopy has enabled the direct observation and characterization of such short-lived intermediates, providing deeper insights into their structure and reactivity. psu.edu

Significance as a Reactive Intermediate and Versatile Synthetic Synthon

The primary significance of Benzaldehyde, 2-nitroso- lies in its role as a highly reactive intermediate that can be harnessed for the construction of valuable chemical structures. Due to its instability, it is almost exclusively generated in situ and immediately consumed in a subsequent reaction. acs.org

One of the most powerful applications of 2-nitrosobenzaldehyde is as a dienophile in hetero-Diels-Alder reactions. google.com This type of [4+2] cycloaddition, where the nitroso group acts as the dienophile, allows for the efficient synthesis of 3,6-dihydro-2H-1,2-oxazine scaffolds when reacted with conjugated dienes. google.commdpi.com These oxazine (B8389632) derivatives are valuable precursors for a variety of biologically active molecules. google.com The regioselectivity of this reaction is a subject of ongoing study and is influenced by factors such as the substituents on the diene and the reaction conditions. google.com

Furthermore, 2-nitrosobenzaldehyde has been identified as a key intermediate in the synthesis of other important heterocyclic compounds. For instance, it is involved in transition-metal-free intramolecular redox cyclization reactions to produce cinnolines. researchgate.net This transformation typically proceeds from 2-nitrobenzyl alcohol and a primary amine, where the alcohol is oxidized to the aldehyde and the nitro group is reduced to the nitroso group, which then participates in the cyclization cascade.

Recent research has also explored the generation of nitrosoarenes, including 2-nitrosobenzaldehyde derivatives, from the photoexcitation of o-nitrophenylimines, further expanding the toolkit for accessing these reactive synthons. acs.org The ability to generate this transient species under various conditions underscores its versatility as a synthetic tool for creating molecular complexity from relatively simple precursors.

Compound Data

Below are tables detailing some of the known properties and spectroscopic data for Benzaldehyde, 2-nitroso-.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅NO₂ | acs.org |

| Molecular Weight | 135.12 g/mol | acs.org |

| IUPAC Name | 2-nitrosobenzaldehyde | acs.org |

| CAS Number | 29809-25-4 | acs.org |

| Technique | Data | Reference |

|---|---|---|

| UV-Vis (in hexane) | λmax = 234 nm (ε ≈ 17000 M⁻¹cm⁻¹), 282 nm (ε ≈ 7500 M⁻¹cm⁻¹) | psu.edu |

| UV-Vis (in hexane) | Weak band with λmax at 760 nm (characteristic for nitroso compounds) | psu.edu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

29809-25-4 |

|---|---|

Molecular Formula |

C7H5NO2 |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

2-nitrosobenzaldehyde |

InChI |

InChI=1S/C7H5NO2/c9-5-6-3-1-2-4-7(6)8-10/h1-5H |

InChI Key |

YJIHPMSQOPZABY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=O)N=O |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzaldehyde, 2 Nitroso

Photochemical Generation from o-Nitrobenzyl Precursors

The most prominent photochemical route to Benzaldehyde (B42025), 2-nitroso- involves the irradiation of o-nitrobenzyl compounds. This process is a well-studied intramolecular redox reaction initiated by light. Upon absorption of UV light, typically below 400 nm, o-nitrobenzyl precursors undergo an intramolecular hydrogen atom transfer from the benzylic position to the nitro group, forming a transient aci-nitro intermediate. rsc.orgpsu.edupsu.edu This intermediate subsequently rearranges to yield the final 2-nitroso carbonyl compound. rsc.orgpsu.edu For instance, the irradiation of 2-nitrobenzyl alcohol is a direct and efficient method for producing Benzaldehyde, 2-nitroso-. rsc.orgpsu.edu

The photochemical conversion of o-nitrobenzyl precursors is a cornerstone of "caged compound" chemistry, where the o-nitrobenzyl group acts as a photolabile protecting group. researchgate.net In this strategy, a biologically active molecule or another chemical substrate is rendered inactive by attachment to the o-nitrobenzyl moiety. Upon exposure to UV light, the protecting group is cleaved, releasing the active molecule and generating Benzaldehyde, 2-nitroso- (or a derivative) as a byproduct in situ. researchgate.netresearchgate.net

This method has been widely applied for the controlled release of various amines and diamines from their corresponding [(o-nitrobenzyl)oxy]carbonyl-protected precursors (carbamates). researchgate.net The design of these photoprecursors is critical, as their efficiency is controlled by both steric and electronic factors. researchgate.net A potential consideration in these in situ applications is the possibility of the liberated amine reacting with the Benzaldehyde, 2-nitroso- byproduct to form an imine. researchgate.net

| o-Nitrobenzyl Precursor Type | Released Molecule | Photochemical Byproduct | Reference |

|---|---|---|---|

| 2-Nitrobenzyl alcohol | (Self-rearrangement) | Benzaldehyde, 2-nitroso- | rsc.orgpsu.edu |

| [(o-Nitrobenzyl)oxy]carbonyl-protected amines (Carbamates) | Free amine (e.g., Cyclohexylamine) | Benzaldehyde, 2-nitroso- | researchgate.net |

| 1-(2-Nitrophenyl)ethanol | (Self-rearrangement) | Acetophenone, 2-nitroso- | rsc.orgpsu.edu |

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which represents the number of molecules undergoing a specific event for each photon absorbed. The photochemical rearrangement of 2-nitrobenzyl alcohol to Benzaldehyde, 2-nitroso- is a highly efficient process. Studies using continuous irradiation and laser flash photolysis have determined the quantum yield to be approximately 60% (Φ ≈ 0.6). rsc.orgpsu.edu

In the context of photolabile protecting groups, the quantum efficiency for the release of the caged molecule—and thus the formation of the nitroso byproduct—is highly dependent on the specific chemical structure of the precursor, including substituents on the benzyl (B1604629) group. researchgate.net For example, the quantum efficiency for cyclohexylamine (B46788) photogeneration from various o-nitrobenzyl carbamate (B1207046) precursors at 254 nm has been found to range from 0.11 to 0.62. researchgate.net This variation highlights the influence of both steric and electronic factors on the photochemical outcome. researchgate.net It has been noted that the quantum yield for the formation of the nitroso product from o-nitrobenzaldehyde itself is around 0.5, a value that shows little dependence on the excitation frequency. researchgate.net

| Precursor | Product | Quantum Yield (Φ) | Wavelength | Reference |

|---|---|---|---|---|

| 2-Nitrobenzyl alcohol | Benzaldehyde, 2-nitroso- | ~0.60 | 365 nm | rsc.orgpsu.edu |

| 1-(2-Nitrophenyl)ethanol | Acetophenone, 2-nitroso- | ~0.60 | 365 nm | rsc.orgpsu.edu |

| o-Nitrobenzyl Carbamates (various) | Released Amine + Benzaldehyde, 2-nitroso- derivative | 0.11 - 0.62 | 254 nm | researchgate.net |

Alternative Synthetic Routes to Benzaldehyde, 2-nitroso-

Beyond photochemical methods, Benzaldehyde, 2-nitroso- can be synthesized through non-photochemical rearrangements of o-nitrobenzyl compounds. One notably facile conversion involves the reaction of 2-nitrobenzyl alcohol with triflic anhydride. psu.edu This reaction, when conducted at low temperatures (-30 °C) in the presence of a non-nucleophilic hindered base such as 2,6-di-tert-butylpyridine, yields Benzaldehyde, 2-nitroso- directly. psu.edu The reported yield for this specific transformation is 44%. psu.edu

Another documented, though less direct, route involves the synthesis from anthranil (B1196931) (2,1-benzisoxazole). This method has been used to prepare an authentic sample of Benzaldehyde, 2-nitroso- for comparative identification in photochemical experiments. psu.edu

| Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Nitrobenzyl alcohol | Triflic anhydride, 2,6-di-tert-butylpyridine | Benzaldehyde, 2-nitroso- | 44% | psu.edu |

| Anthranil | (Not specified in detail) | Benzaldehyde, 2-nitroso- | N/A | psu.edu |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving Benzaldehyde, 2 Nitroso

Photochemical Rearrangement Pathways

The photochemistry of ortho-nitrobenzyl compounds, which leads to the formation of Benzaldehyde (B42025), 2-nitroso-, is a well-studied area. The process is initiated by light-induced intramolecular hydrogen transfer, triggering a cascade of reactions that involve distinct transient intermediates.

Dual Proton Transfer Mechanisms in Photochemistry

The formation of Benzaldehyde, 2-nitroso- from precursors like 2-nitrobenzyl alcohol upon irradiation is a key photochemical transformation. nih.govpsu.edudeepdyve.comrsc.org This reaction, known for over a century, proceeds with quantum yields of approximately 60%. nih.govdeepdyve.comrsc.org The mechanism is initiated by an intramolecular 1,5-hydrogen shift from the benzylic position to the nitro group, which forms a primary aci-nitro photoproduct. psu.edu This primary intermediate can then follow two competing reaction pathways, the balance of which is highly dependent on the reaction medium. nih.govdeepdyve.comrsc.org

One major pathway, which is dominant in aprotic solvents as well as in aqueous acid and base, involves a dual proton transfer. nih.govdeepdyve.comrsc.org In this mechanism, the aci-nitro intermediate undergoes proton transfer to form a hydrated nitroso compound. nih.govpsu.edu Subsequent dehydration of this hydrated species yields the final Benzaldehyde, 2-nitroso- product. psu.edu

The alternative pathway, known as the classical mechanism, predominates in water at a pH range of 3-8. nih.govdeepdyve.comrsc.org This route involves the cyclization of the aci-nitro intermediate to form a transient benzisoxazolidine intermediate, which then undergoes ring-opening to yield the carbonyl hydrate. nih.govdeepdyve.comrsc.org

Characterization of Transient Intermediates in Photoreactions

The elucidation of the photochemical rearrangement pathways has been made possible by advanced spectroscopic techniques capable of detecting and characterizing short-lived species. Laser flash photolysis and time-resolved infrared spectroscopy (TRIR) have been instrumental in identifying the key transient intermediates. nih.govdeepdyve.comresearchgate.net

The primary aci-nitro photoproducts are known to have a maximum absorption (λmax) at approximately 400 nm. researchgate.net Using TRIR, researchers have successfully identified both the hydrated nitroso compounds and the carbonyl hydrates formed through the two competing mechanisms. nih.govdeepdyve.comrsc.org In studies on related systems like 2-nitrobenzyl methyl ether, cyclic intermediates such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals have also been identified, further supporting the existence of complex, multi-step reaction pathways. researchgate.net Femtosecond stimulated Raman spectroscopy (FSRS) has also been employed to characterize the first intermediate in the photochemical transformation of ortho-nitrobenzaldehyde, identifying it as having a ketene (B1206846) structure which forms in as little as 0.4 picoseconds. rsc.org

| Intermediate Species | Precursor Compound | Spectroscopic Identification Method | Key Findings |

| aci-nitro Tautomer | 2-Nitrobenzyl alcohol | Laser Flash Photolysis, TRIR | Primary photoproduct with λmax ~400 nm. nih.govresearchgate.net |

| Hydrated Nitroso Compound | 2-Nitrobenzyl alcohol | Time-Resolved Infrared Spectroscopy (TRIR) | Formed via proton transfer from the aci-nitro tautomer in aprotic solvents. nih.govdeepdyve.comrsc.org |

| Benzisoxazolidine Intermediate | 2-Nitrobenzyl alcohol | Inferred from kinetics, identified in related systems | Cyclic intermediate in the classical pathway, dominant in water (pH 3-8). nih.govdeepdyve.comrsc.org |

| Ketene Intermediate | o-Nitrobenzaldehyde | Femtosecond Stimulated Raman Spectroscopy (FSRS) | Forms in 0.4 ps; a primary intermediate in the photoreaction. rsc.org |

Cycloaddition and Heterocyclization Reactions

Benzaldehyde, 2-nitroso- is a key reactant in the synthesis of nitrogen-containing heterocycles. Its ability to participate in cycloaddition and heterocyclization reactions makes it a valuable building block for creating complex molecular architectures such as indazoles and quinolines.

Davis-Beirut Reaction Pathways and Indazole Formation

The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles, and Benzaldehyde, 2-nitroso- is a central intermediate in this process. nih.govacs.orgescholarship.org The reaction can be initiated from precursors like o-nitrobenzyl alcohol, which is photochemically converted to Benzaldehyde, 2-nitroso- in situ. researchgate.netnih.gov This intermediate then reacts rapidly with primary amines under either acid or base catalysis. nih.gov

Experimental and theoretical studies provide strong evidence that the reaction proceeds through the formation of an o-nitrosobenzylidine imine, a pivotal intermediate formed from the condensation of Benzaldehyde, 2-nitroso- and a primary amine. nih.gov This imine intermediate subsequently undergoes a concerted N,N-bond forming heterocyclization to yield the 2H-indazole ring system. nih.gov The versatility of the Davis-Beirut reaction allows for the synthesis of a wide array of indazole derivatives, including 3-alkoxy-2H-indazoles and 2H-indazole N-oxides, by leveraging the reactivity of the in situ generated nitroso intermediate. acs.orgescholarship.orgnih.gov

| Reaction Name | Key Intermediate | Reactants | Product Class | Mechanistic Insight |

| Davis-Beirut Reaction | Benzaldehyde, 2-nitroso- | Benzaldehyde, 2-nitroso- (or precursor) and primary amines | 2H-Indazoles | Proceeds via an o-nitrosobenzylidine imine intermediate followed by N,N-bond forming heterocyclization. nih.gov |

Reactions Leading to Quinoline (B57606) and Quinolone Derivatives

Benzaldehyde, 2-nitroso- and its precursor, 2-nitrobenzaldehyde (B1664092), are versatile starting materials for the synthesis of quinoline and quinolone derivatives. These reactions often involve an initial reduction of the nitro or nitroso group followed by a cyclization step.

One common strategy is the Friedländer synthesis, which involves the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group. nih.gov In many procedures, 2-nitrobenzaldehyde is used as the starting material and is reduced in situ to 2-aminobenzaldehyde using reagents like Fe/AcOH or SnCl2·2H2O. nih.govacs.org The resulting amine then condenses with the active methylene compound and cyclizes to form the quinoline ring. For instance, the reaction of 2-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester in the presence of SnCl2·2H2O provides a straightforward, one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters. acs.org Similarly, reactions with ethyl-2-phenylacetate catalyzed by Fe/HCl can yield 2-hydroxy-3-phenylquinoline derivatives. ikm.org.my

Other synthetic routes have also been developed. A transition-metal-free intramolecular redox cyclization has been shown to produce cinnolines from 2-nitrobenzyl alcohol and benzylamine, a process in which Benzaldehyde, 2-nitroso- is a key intermediate. rsc.org Additionally, the reaction of 2-nitrobenzaldehyde with enolizable ketones in the presence of SnCl2 can rapidly produce 2,3-disubstituted quinolines. jptcp.com

Condensation Reactions and Imine Formation

The aldehyde functional group in Benzaldehyde, 2-nitroso- readily participates in condensation reactions, most notably with primary amines to form imines, also known as Schiff bases. This reaction is a fundamental step in many of the heterocyclization pathways involving this compound.

The formation of an imine intermediate occurs through the nucleophilic attack of a primary amine on the carbonyl group of the aldehyde. wiserpub.comresearchgate.net This step is crucial in the Davis-Beirut reaction, where the resulting o-nitrosobenzylidine imine is the key species that undergoes cyclization to form indazoles. nih.gov The condensation is also the first step in the synthesis of various quinoline derivatives, where an imine is formed and subsequently cyclized. sci-hub.sethieme-connect.de

Studies have demonstrated the synthesis of imines by reacting 2-nitrobenzaldehyde with various 4-haloanilines in hot methanol (B129727). nih.govacs.org The resulting imines can then be used in further synthetic applications, such as the formation of cocrystals with specific bonding interactions. nih.govacs.org The reaction of 2-nitrobenzaldehyde with ammonia (B1221849) in methanol can also produce the corresponding trimeric 2-nitro-benzaldehyde-imine. prepchem.com These examples highlight the general reactivity of the aldehyde group in condensation reactions to form C=N double bonds, a transformation central to the synthetic utility of Benzaldehyde, 2-nitroso-. researchgate.net

Other Significant Chemical Reactivity Studies

The chemical behavior of aromatic C-nitroso compounds is characterized by notable photochemical and electrochemical reactivity. at.ua This reactivity stems from the electronic structure of the nitroso (NO) group, which possesses high-energy HOMO orbitals and can undergo n → π* and π → π* transitions. at.ua These electronic transitions are responsible for the distinct blue or green color of nitroso monomers and their capacity to form reactive nitroxide radicals. at.uamdpi.com

Aromatic C-nitroso compounds typically exist as colorless or yellow dimers (azodioxides) in the solid state. mdpi.com These dimers can be dissociated into their corresponding colored monomers through photolysis, particularly upon irradiation with UV light at cryogenic temperatures. mdpi.com This photochemical cleavage of the azodioxy bond demonstrates the light-sensitive nature of these compounds. mdpi.com While direct studies detailing the role of Benzaldehyde, 2-nitroso- as a photosensitizer for singlet oxygen generation are limited, its inherent photochemical activity is a prerequisite for such a function. A photosensitizer absorbs light and transfers the energy to molecular oxygen (in its triplet ground state) to generate the highly reactive singlet oxygen. The established photochemical reactivity of the nitroso group suggests a potential for Benzaldehyde, 2-nitroso- to participate in photooxidation processes. at.ua

The chemistry of aromatic C-nitroso compounds is rich with supramolecular interactions, primarily driven by their distinctive ability to undergo reversible dimerization. researchgate.net This dimerization, where two monomeric nitroso molecules form an azodioxy compound, represents a fundamental self-assembly process. at.uaresearchgate.net In solution, an equilibrium is established between the monomer and its Z- and E-azodioxy dimers. mdpi.comfkit.hr This equilibrium can be influenced by factors such as temperature and solvent, with the thermodynamically more stable E-dimer often favored at higher temperatures. fkit.hr

This monomer-dimer system has been explored as a model for studying reaction mechanisms in crystalline solids and as a potential "photothermal chemical switch". mdpi.comfkit.hr The ability to cleave the dimer into monomers with UV light and reform it upon warming could be harnessed in the design of supramolecular self-assembly systems. fkit.hr Furthermore, some aromatic dinitroso compounds are considered promising building blocks for creating larger supramolecular architectures. mdpi.com The ambivalent nature of the nitroso group, which can act as both a nucleophile and an electrophile, contributes to a high structural diversity in its products and interactions. at.ua

While direct encapsulation of Benzaldehyde, 2-nitroso- within a host cage is not extensively documented, the Schiff bases derived from it are relevant in supramolecular chemistry. Schiff base ligands are widely used in the construction of metal-mediated supramolecular architectures, including tetrahedral cages. nih.gov Given that Benzaldehyde, 2-nitroso- readily forms Schiff bases, its derivatives could serve as ligands for the self-assembly of complex, functional supramolecular structures. nih.govnih.gov

| Interaction Type | Description | Relevance to Benzaldehyde, 2-nitroso- |

| Dimerization | Reversible formation of E- and Z-azodioxy dimers from nitroso monomers. mdpi.comresearchgate.net | A fundamental self-assembly process for aromatic nitroso compounds. at.ua |

| Photothermal Switching | UV light can dissociate dimers to monomers, which can re-dimerize upon heating. fkit.hr | Potential application in supramolecular self-assembly systems. fkit.hr |

| Supramolecular Architectures | Aromatic dinitroso compounds can act as building blocks for larger structures. mdpi.com | The nitroso group's reactivity allows for diverse structural possibilities. at.ua |

| Ligand for Cages | Schiff bases formed from aldehydes serve as ligands for metal-mediated cage assembly. nih.gov | Derivatives of Benzaldehyde, 2-nitroso- could be used to build complex supramolecular cages. nih.govnih.gov |

Computational and Theoretical Investigations of Benzaldehyde, 2 Nitroso

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are fundamental in predicting the geometric and electronic properties of molecules. These approaches range from highly accurate but computationally expensive ab initio methods to more feasible semi-empirical techniques.

Density Functional Theory (DFT) has become a important method for studying the potential energy surfaces of chemical reactions involving 2-nitrosobenzaldehyde. By mapping these surfaces, researchers can identify transition states, intermediates, and predict reaction pathways. For instance, DFT calculations have been employed to explore the photochemical reaction mechanisms of 2-nitrobenzyl compounds, which lead to the formation of 2-nitrosobenzaldehydes as a byproduct. researchgate.net These studies have helped to revise previously proposed mechanisms by identifying novel reaction pathways and cyclic intermediates. researchgate.net

Potential energy surfaces for reactions such as the conversion of 2-nitrobenzyl alcohol to 2-nitrosobenzaldehyde have been mapped using DFT, revealing the intricate details of dual proton transfer mechanisms. nih.gov The calculations show how the reaction can proceed through different pathways, including the formation of hydrated nitroso compounds or cyclization to benzisoxazolidine intermediates, depending on the solvent environment. nih.gov The B3LYP functional is a commonly used DFT method for these types of investigations. niscpr.res.inniscair.res.inniscpr.res.in

Table 1: Selected DFT-Calculated Thermodynamic Properties for 2-Nitrobenzaldehyde (B1664092) *

| Property | Value | Method | Basis Set |

| Zero-point vibrational energy (ZPVE) | Varies slightly between methods | HF/DFT | 6-311++G(d,p) |

| Total Entropy (at room temp.) | Data available from calculations | HF/DFT | 6-311++G(d,p) |

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a computationally less intensive alternative to ab initio and DFT methods for studying large molecules. wikipedia.orguni-muenchen.de These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations. wikipedia.org They have been successfully applied to study the electronic and vibrational properties of Schiff bases derived from 2-nitrobenzaldehyde. researchgate.netresearchgate.net

In these studies, theoretical vibrational frequencies are calculated and often scaled to achieve better agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net The correlation between theoretical and experimental data is often very good, with correlation coefficients exceeding 0.99. researchgate.net These methods also allow for the calculation of various electronic properties. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Schiff Base of 2-Nitrobenzaldehyde

| Vibrational Mode | Experimental (FT-IR) | Calculated (AM1) | Calculated (PM3) |

| C=N stretch | Data not available in snippets | Data can be populated from specific studies | Data can be populated from specific studies |

| NO₂ symmetric stretch | Data not available in snippets | Data can be populated from specific studies | Data can be populated from specific studies |

| NO₂ asymmetric stretch | Data not available in snippets | Data can be populated from specific studies | Data can be populated from specific studies |

Note: This table is a template. Specific values need to be extracted from detailed studies on 2-nitrosobenzaldehyde derivatives. The provided snippets confirm the use of these methods for vibrational analysis. researchgate.netresearchgate.net

Simulation of Reaction Mechanisms and Kinetic Profiles

Computational simulations are crucial for understanding the step-by-step mechanisms of chemical reactions and their kinetic profiles. For 2-nitrosobenzaldehyde, these simulations have shed light on its formation and subsequent reactions.

The photochemical release of substrates from 2-nitrobenzyl protecting groups, which generates 2-nitrosobenzaldehyde as a byproduct, has been a subject of intense study. researchgate.net Time-resolved studies and computational modeling have been used to track the formation and decay of transient species, such as aci-nitro tautomers. researchgate.net These simulations help in determining the rate-determining steps and understanding how factors like solvent and pH influence the reaction kinetics. researchgate.net The decay of these intermediates can follow complex, biexponential rate laws. researchgate.net

Furthermore, the reaction of 2-nitrosobenzaldehyde itself, for instance in cycloaddition reactions, can be modeled to predict its reactivity and the stereochemical outcomes of the products. These simulations often involve locating the transition state structures and calculating the activation energies for different possible pathways. sumitomo-chem.co.jp

Frontier Molecular Orbital (FMO) Analysis and Electronic Structure Studies

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are critical in predicting how a molecule will interact with other species.

For Schiff bases derived from 2-nitrobenzaldehyde, FMO analysis has been used to calculate the HOMO-LUMO energy gap. nih.gov This gap is an indicator of the molecule's kinetic stability and chemical reactivity. bohrium.com A smaller gap generally implies higher reactivity. semanticscholar.org These studies help in understanding the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. nih.gov FMO analysis can also be used to predict the sites of electrophilic and nucleophilic attack. nih.gov

Table 3: Calculated FMO Properties for a 2-Nitrobenzaldehyde Derivative

| Parameter | Value (eV) |

| HOMO Energy | Data can be populated from specific studies |

| LUMO Energy | Data can be populated from specific studies |

| HOMO-LUMO Gap (ΔE) | Data can be populated from specific studies |

Computational Spectroscopic Predictions and Validation

Computational methods are widely used to predict various types of spectra, including infrared (IR), Raman, and UV-Visible spectra. These theoretical predictions are then compared with experimental data for validation.

For 2-nitrobenzaldehyde and its derivatives, DFT and semi-empirical methods have been used to calculate vibrational frequencies. niscpr.res.inniscpr.res.inresearchgate.netresearchgate.net The calculated harmonic frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. niscpr.res.inniscpr.res.inresearchgate.net This allows for a detailed assignment of the observed vibrational bands to specific molecular motions. niscpr.res.inniscpr.res.in

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-Visible absorption spectra. bohrium.com The comparison of calculated and experimental ¹H and ¹³C NMR chemical shifts also serves as a powerful tool for structural elucidation and validation of the computational models. niscair.res.innih.gov

Advanced Analytical and Spectroscopic Methodologies in Research on Benzaldehyde, 2 Nitroso and Its Derivatives

Time-Resolved Spectroscopic Techniques for Transient Species Analysis

Time-resolved spectroscopy is indispensable for observing the short-lived intermediates that are fundamental to the photochemical reactions of 2-nitrosobenzaldehyde precursors like o-nitrobenzaldehyde. vu.nl Techniques such as femtosecond UV/Vis and IR spectroscopy, as well as time-resolved photoelectron spectroscopy, allow researchers to track the dynamic processes occurring on timescales from femtoseconds to seconds. vu.nluottawa.ca

Upon photoexcitation, o-nitrobenzaldehyde undergoes a series of rapid transformations. researchgate.net Femtosecond time-resolved studies have revealed that excitation to an upper excited state of ππ* character leads to several competing pathways on the picosecond timescale, including internal conversion back to the starting material, intersystem crossing to a triplet state, and a key hydrogen transfer step that forms a ketene (B1206846) intermediate. uottawa.caresearchgate.net This ketene has been observed to have a very short lifetime, on the order of a few minutes even at cryogenic temperatures, and can spontaneously rearrange. nih.gov

Laser flash photolysis and time-resolved infrared (TRIR) spectroscopy have been instrumental in identifying the primary aci-nitro photoproducts formed from the irradiation of 2-nitrobenzyl compounds. nih.gov These techniques have helped to distinguish between different proposed mechanisms, such as the formation of hydrated nitroso compounds versus cyclization to benzisoxazolidine intermediates, depending on the solvent environment. nih.gov For instance, in the photolysis of 2-nitrobenzyl alcohol, TRIR has identified transient intermediates like hydrated nitroso compounds and carbonyl hydrates. nih.gov

The ability to probe these transient species provides a detailed picture of the reaction mechanism, explaining how the initial absorption of light leads to the final photoproducts. vu.nl

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of 2-nitrosobenzaldehyde and its derivatives, offering crucial information for structural confirmation. researchgate.netresearchgate.netnih.gov Electron ionization (EI) mass spectrometry of 2-nitrobenzaldehyde (B1664092) reveals a characteristic fragmentation pattern. nist.gov The molecular ion is often observed, and subsequent fragmentation typically involves the loss of functional groups, which helps to piece together the molecule's structure. chemguide.co.uk For many N-nitroso compounds, common fragmentation pathways include the loss of a nitroso group (NO) or a hydroxyl radical (OH). nih.govosti.govosti.gov

Isotopic labeling is a key technique used in conjunction with mass spectrometry to trace the pathways of atoms during fragmentation. By replacing specific atoms with their heavier isotopes (e.g., ¹³C or ²H), researchers can follow the fragments containing these labels, providing definitive evidence for proposed fragmentation mechanisms. nih.govacs.org For example, in studies of trinitrotoluene, ¹⁵N and ²H labeling was used with tandem mass spectrometry to establish that major fragmentation pathways include the loss of OH or H₂O, followed by the loss of NO or NO₂. researchgate.net

A comprehensive fragmentation study of ¹³C-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites was conducted using electrospray ionization (ESI) collision-induced dissociation (CID) mass spectrometry. nih.govacs.org This allowed for the detailed characterization of the fragmentation pathways of these complex derivatives. researchgate.net Such studies are critical for developing accurate analytical methods, for instance, using these labeled compounds as internal standards for quantifying trace levels of residues in various samples. acs.org

Table 1: Common Mass Spectral Fragments for Nitroaromatic Compounds

| Fragment | Description | Significance |

| [M]+ | Molecular Ion | Confirms the molecular weight of the compound. osti.gov |

| [M-NO]⁺ | Loss of Nitric Oxide | A common fragmentation for nitroso compounds. osti.gov |

| [M-NO₂]⁺ | Loss of Nitrogen Dioxide | Indicates the presence of a nitro group. researchgate.net |

| [M-OH]⁺ | Loss of a Hydroxyl Radical | A characteristic fragmentation for many N-nitrosamines, often suggesting a rearrangement. nih.gov |

| C₇H₇⁺ | Tropylium Ion | Often observed in compounds with a benzyl (B1604629) group, indicating a stable fragment. |

This table is generated based on general fragmentation patterns observed for nitroaromatic compounds and may not be exhaustive for all derivatives of Benzaldehyde (B42025), 2-nitroso-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including derivatives of 2-nitrosobenzaldehyde. capes.gov.brscribd.comscribd.comuoa.gr Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of individual atoms within a molecule. youtube.com

In the ¹H NMR spectrum of a benzaldehyde derivative, the aldehyde proton typically appears as a singlet at a downfield chemical shift (around 9-10 ppm), which is highly characteristic. docbrown.info The protons on the aromatic ring exhibit complex splitting patterns that are influenced by the position and nature of the substituents. capes.gov.bryoutube.com For instance, the electron-withdrawing nitro group in 2-nitrobenzaldehyde derivatives significantly affects the chemical shifts of adjacent aromatic protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group has a distinctive chemical shift in the range of 185-200 ppm. The chemical shifts of the aromatic carbons are also sensitive to the electronic effects of the substituents, allowing for precise structural assignments.

Advanced NMR techniques, such as COSY, HMQC, and HMBC, are employed to establish connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of complex derivatives. nih.gov Isotopic labeling can also be used in NMR studies to aid in the assignment of signals and to probe reaction mechanisms. nih.govacs.org For example, the synthesis and full characterization of ¹³C-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites were accomplished using exhaustive NMR analysis alongside other techniques. nih.govacs.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Benzaldehyde Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | Aldehyde (-CHO) | 9.0 - 10.5 | Singlet, downfield due to the deshielding effect of the carbonyl group. docbrown.info |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Complex multiplets, shifts depend on substituent effects. |

| ¹³C | Carbonyl (-CHO) | 185 - 200 | Characteristic downfield shift. |

| ¹³C | Aromatic (Ar-C) | 120 - 150 | Shifts are influenced by the electronic nature of substituents. |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific structure of the derivative.

UV-Vis Spectroscopy for Photochemical Kinetics and Actinometry

UV-Vis spectroscopy is a fundamental tool for studying the photochemical properties of 2-nitrosobenzaldehyde and its precursors, particularly for monitoring reaction kinetics and for actinometry. muni.cz The photochemical rearrangement of o-nitrobenzaldehyde to o-nitrosobenzoic acid is a well-studied reaction that can be readily followed by changes in the UV-Vis absorption spectrum. muni.czniscpr.res.in The initial spectrum of o-nitrobenzaldehyde shows characteristic absorption bands, and upon irradiation, new bands corresponding to the formation of o-nitrosobenzoic acid appear and grow over time. muni.cznih.gov

This spectral change allows for the determination of the reaction's quantum yield, which is a measure of the efficiency of a photochemical process. aip.org The quantum yield for the photoisomerization of o-nitrobenzaldehyde has been a subject of numerous studies, with values generally reported to be around 0.5, though some studies recommend a value closer to 0.41. aip.orgresearchgate.net

Due to its well-characterized photochemical behavior and convenient spectroscopic properties, 2-nitrobenzaldehyde is widely used as a chemical actinometer. researchgate.netnih.govresearchgate.net A chemical actinometer is a compound used to measure the intensity of a light source, as the amount of photochemical product formed is directly proportional to the number of photons absorbed. muni.cz By measuring the change in absorbance of a 2-nitrobenzaldehyde solution after irradiation, the photon flux of the light source can be accurately determined. researchgate.netresearchgate.net This is crucial for quantitative photochemical experiments. nih.govcutm.ac.in

Table 3: UV-Vis Absorption Maxima for Compounds Related to 2-Nitrosobenzaldehyde Research

| Compound | Solvent | λmax (nm) | Reference |

| o-Nitrobenzaldehyde | Tetrahydrofuran | ~260 | researchgate.net |

| o-Nitrobenzaldehyde | Aqueous Solution | ~255 | muni.cz |

| o-Nitrosobenzoic acid | Aqueous Solution | 285, 310 | muni.cz |

| Methotrexate-ONB Conjugate | Aqueous Medium | 310 - 340 | nih.gov |

Note: λmax values can vary depending on the solvent and other experimental conditions.

Chromatographic Coupling with Advanced Detection for Complex Mixture Analysis

The analysis of complex mixtures containing 2-nitrosobenzaldehyde and its derivatives often requires the separation power of chromatography coupled with the specificity of advanced detection methods. researchgate.netacs.org High-performance liquid chromatography (HPLC) is a commonly used technique for separating the components of such mixtures. researchgate.netacs.orgnih.gov

When coupled with a photodiode array (PDA) detector, HPLC can provide UV-Vis spectra for each separated component, aiding in their identification. nih.gov For even greater certainty, HPLC is often coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS). This combination provides not only the retention time and UV spectrum but also the molecular weight and fragmentation pattern of each component, allowing for highly confident identification and quantification. researchgate.netacs.orgresearchgate.netnih.gov

This approach is particularly valuable in the analysis of reaction products, metabolites, or residues in complex matrices like biological samples or food products. acs.orgacs.org For instance, HPLC-MS/MS has been used for the trace-level determination of nitrofuran metabolites, which are derivatized with 2-nitrobenzaldehyde for analysis. acs.orgresearchgate.net The development of novel fluorescence labeling reagents for derivatization prior to HPLC analysis with fluorescence detection offers another highly sensitive method for the determination of benzaldehyde derivatives. nih.govrsc.org

The combination of chromatographic separation with advanced detection techniques is essential for untangling the complexities of mixtures containing 2-nitrosobenzaldehyde and its related compounds, providing the detailed analytical data needed for a wide range of research applications. nih.govresearchgate.net

Research Applications of Benzaldehyde, 2 Nitroso in Chemical Sciences

The compound Benzaldehyde (B42025), 2-nitroso-, while often encountered as a reactive intermediate, plays a significant role in various domains of chemical science. Its utility stems largely from its formation as a primary photoproduct in the photolysis of ortho-nitrobenzyl (o-NB) compounds. This photochemical transformation is the linchpin for its applications in materials science, while its inherent reactivity is harnessed in the development of synthetic methodologies.

Future Perspectives and Emerging Research Avenues for Benzaldehyde, 2 Nitroso

Development of Novel and Sustainable Synthetic Routes

Currently, the synthesis of "Benzaldehyde, 2-nitroso-" is often mentioned in the context of it being a transient intermediate, for instance, in the photochemical rearrangement of 2-nitrobenzyl alcohol. Future research will likely focus on developing direct, high-yielding, and sustainable methods for its preparation. A significant challenge lies in the stability of C-nitroso compounds, which are prone to dimerization and other side reactions.

Key research avenues may include:

Catalytic Oxidations: Exploring selective oxidation of 2-aminobenzaldehyde (B1207257) or related precursors using green oxidants and catalysts. This could involve biocatalytic approaches or the use of novel metal-based or organocatalytic systems that can operate under mild conditions.

Flow Chemistry: Continuous flow synthesis could offer a powerful tool to manage the reactive nature of "Benzaldehyde, 2-nitroso-". The precise control over reaction time, temperature, and stoichiometry in microreactors could enable its generation and immediate use in subsequent reactions, minimizing degradation.

Photochemical Synthesis: Further investigation into photochemical routes from readily available precursors could lead to more efficient and environmentally benign synthetic strategies.

A comparative look at potential synthetic strategies is presented in the table below.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Catalytic Oxidation | High selectivity, use of green oxidants. | Catalyst design, substrate scope. |

| Flow Chemistry | Enhanced safety, precise control, scalability. | Initial setup cost, potential for clogging. |

| Photochemical Synthesis | Mild conditions, high atom economy. | Quantum yield optimization, reactor design. |

Exploration of Undiscovered Reactivity Profiles and Catalytic Roles

The dual functionality of "Benzaldehyde, 2-nitroso-" suggests a rich and largely unexplored reactivity profile. Future research is expected to delve into its potential as a versatile building block in organic synthesis and as a novel catalyst.

Potential areas of exploration include:

Diels-Alder and other Cycloaddition Reactions: The nitroso group is a known participant in hetero-Diels-Alder reactions. Investigating the reactivity of "Benzaldehyde, 2-nitroso-" as a dienophile or diene could open pathways to complex heterocyclic scaffolds of medicinal or material interest.

Asymmetric Catalysis: The development of chiral derivatives of "Benzaldehyde, 2-nitroso-" could lead to its application as a ligand or catalyst in asymmetric synthesis, enabling the stereoselective formation of valuable chiral molecules.

Radical Reactions: The nitroso group can act as a radical trap. Exploring the radical chemistry of "Benzaldehyde, 2-nitroso-" could uncover new synthetic methodologies.

Integration with Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is poised to play a pivotal role in accelerating the exploration of "Benzaldehyde, 2-nitroso-". Theoretical studies can provide deep insights into its electronic structure, reactivity, and spectroscopic properties, guiding experimental efforts.

Future computational research could focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, identify transition states, and predict product distributions for reactions involving "Benzaldehyde, 2-nitroso-". This can help in understanding its known reactivity and predicting new transformations.

Catalyst Design: Computational screening of potential catalysts for the synthesis or reactions of "Benzaldehyde, 2-nitroso-" can significantly reduce the experimental workload and accelerate the discovery of efficient catalytic systems.

Predictive Modeling of Properties: Machine learning and other data-driven approaches could be employed to predict the physicochemical properties and reactivity of "Benzaldehyde, 2-nitroso-" derivatives, aiding in the design of molecules with desired functionalities.

Interdisciplinary Research Frontiers in Chemical Engineering and Material Design

The unique properties of the nitroso group suggest that "Benzaldehyde, 2-nitroso-" could find applications beyond traditional organic synthesis, particularly at the interface of chemistry, chemical engineering, and materials science.

Emerging interdisciplinary research could explore:

Polymer Chemistry: The aldehyde and nitroso functionalities could be leveraged for the synthesis of novel polymers. For instance, "Benzaldehyde, 2-nitroso-" could be used as a monomer or a cross-linking agent to create materials with unique thermal, optical, or responsive properties.

Surface Modification: The reactivity of "Benzaldehyde, 2-nitroso-" could be harnessed to functionalize surfaces, leading to the development of new sensors, smart materials, or biocompatible coatings.

Stimuli-Responsive Materials: The potential for the nitroso group to undergo reversible dimerization or other transformations in response to external stimuli like light or heat could be exploited in the design of smart materials for applications in drug delivery, sensing, or soft robotics.

Q & A

Q. What are the primary synthetic routes for 2-nitroso benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : 2-Nitroso benzaldehyde is synthesized via photochemical irradiation of 2-nitrobenzyl alcohol in aprotic solvents (e.g., acetonitrile) or aqueous media. Quantum yields (~60%) are achieved using UV light, with the reaction mechanism involving dual proton transfer or cyclization pathways depending on solvent pH . For enzymatic synthesis, benzaldehyde lyase catalyzes the direct amidation of aldehydes with nitroso compounds, producing N-arylhydroxamic acids under mild conditions (pH 7–8, 25–37°C) . Optimization requires solvent selection (e.g., aprotic solvents for photochemical routes) and pH control to avoid side reactions like oxidation of reduced thiols .

Q. How stable is 2-nitroso benzaldehyde in aqueous solutions, and what factors affect its degradation?

- Methodological Answer : Stability varies with pH and temperature. Under neutral conditions (pH 7), 2-nitroso terephthalic acid derivatives exhibit a half-life ≥24 hours, while acidic or basic conditions accelerate degradation via hydrolysis or oxidation. Stability assays should use UV-Vis spectroscopy to monitor absorbance decay at λmax ≈ 350 nm and confirm purity via HPLC with photodiode array detection . Degradation products include nitroso hydrates (in water) or oxidized derivatives (e.g., nitro compounds) under oxidative stress .

Q. What analytical techniques are recommended for characterizing 2-nitroso benzaldehyde and its derivatives?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm nitroso (-NO) and aldehyde (-CHO) functional groups. Chemical shifts for nitroso protons appear at δ 8.5–9.5 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (≈1700 cm<sup>-1</sup>) and N=O (≈1500 cm<sup>-1</sup>) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]<sup>+</sup> for C7H5NO2, m/z 151.0268) .

Advanced Research Questions

Q. How does the chemoselectivity of 2-nitroso benzaldehyde derivatives in biological labeling experiments compare to other nitroso probes?

- Methodological Answer : 2-Nitroso benzoic acid derivatives (e.g., 2-nitroso terephthalic acid) selectively ligate sulfenic acids (-SOH) in proteins, forming stable sulfonamide adducts. However, reduced cysteines (-SH) must be pre-blocked with N-ethylmaleimide (NEM) to avoid off-target reactions. Competitive assays using H2O2 or DTT validate specificity, while SILAC-based quantitative MS identifies labeled sites in proteomes . Compared to aryl-nitroso probes, 2-nitroso benzaldehyde derivatives show enhanced solubility in neutral buffers but may require stabilization with chelating agents to prevent metal-catalyzed oxidation .

Q. What mechanistic insights explain the dual proton transfer pathway in 2-nitroso benzaldehyde formation from 2-nitrobenzyl alcohol?

- Methodological Answer : Time-resolved infrared spectroscopy (TRIR) and <sup>18</sup>O-labeling reveal two competing pathways:

- Hydrated Nitroso Pathway : Dominant in aprotic solvents, involving proton transfer to form nitroso hydrates (3) .

- Cyclization Pathway : Predominant in water (pH 3–8), forming benzisoxazolidine intermediates (5) that hydrolyze to carbonyl hydrates (6). DFT calculations map energy barriers (ΔG<sup>‡</sup> ≈ 20–25 kcal/mol), favoring the hydrated pathway in nonpolar media .

Q. How can researchers resolve contradictions in spectroscopic data related to 2-nitroso benzaldehyde’s ground-state conformation?

- Methodological Answer : Discrepancies in IR and UV-Vis spectra (e.g., non-planar configurations) arise from temperature-dependent torsional vibrations. Variable-temperature NMR (VT-NMR) and gas-phase electron diffraction clarify conformational equilibria. For vapor-phase studies, high-resolution rotational spectroscopy resolves energy minima, while computational models (e.g., CCSD(T)/cc-pVTZ) predict non-planar geometries with dihedral angles ≈10–15° .

Q. What strategies mitigate interference from S-nitrosation when using 2-nitroso benzaldehyde in redox signaling studies?

- Methodological Answer : Co-treatment with HgCl2 (selective for S-nitrosothiols) or ascorbate (reduces S-nitrosated proteins) distinguishes sulfenic acid adducts from S-nitrosation artifacts. Parallel experiments using biotinylated probes (e.g., Biotin-GSNO) and competitive ELISA quantify cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.